molecular formula C14H17NO2S B14397179 S-(1-Acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate CAS No. 89874-00-0

S-(1-Acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate

Katalognummer: B14397179
CAS-Nummer: 89874-00-0
Molekulargewicht: 263.36 g/mol
InChI-Schlüssel: RVDWJLHJMMWJLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(1-Acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate is a chemical compound known for its unique structure and properties. It contains an aziridine ring, which is a three-membered nitrogen-containing ring, and is often used in various chemical reactions and applications due to its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-(1-Acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate typically involves the reaction of 1-acetyl-3,3-dimethyl-2-phenylaziridine with ethanethioic acid. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

S-(1-Acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the presence of catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aziridines, depending on the specific reaction and conditions used .

Wissenschaftliche Forschungsanwendungen

S-(1-Acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate has several scientific research applications:

Wirkmechanismus

The mechanism of action of S-(1-Acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate involves its interaction with specific molecular targets and pathways. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly useful in various chemical and biological applications, setting it apart from other similar compounds .

Eigenschaften

CAS-Nummer

89874-00-0

Molekularformel

C14H17NO2S

Molekulargewicht

263.36 g/mol

IUPAC-Name

S-(1-acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate

InChI

InChI=1S/C14H17NO2S/c1-10(16)15-13(3,4)14(15,18-11(2)17)12-8-6-5-7-9-12/h5-9H,1-4H3

InChI-Schlüssel

RVDWJLHJMMWJLR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1C(C1(C2=CC=CC=C2)SC(=O)C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.